(S)-alpha-Terpinyl glucoside
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Overview
Description
(S)-alpha-Terpinyl glucoside is a naturally occurring glycoside compound. It consists of a terpenoid moiety, specifically (S)-alpha-terpineol, linked to a glucose molecule. This compound is found in various plants and is known for its potential biological activities, including antimicrobial and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-Terpinyl glucoside typically involves the glycosylation of (S)-alpha-terpineol with a glucose donor. One common method is the enzymatic glycosylation using glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to (S)-alpha-terpineol under mild conditions . Another approach is chemical glycosylation, where (S)-alpha-terpineol is reacted with a glycosyl donor in the presence of a catalyst, such as a Lewis acid .
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods due to their efficiency and selectivity. Enzymatic synthesis using glycosyltransferases is preferred for large-scale production, as it offers high yields and specificity . The reaction conditions are optimized to ensure maximum conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-Terpinyl glucoside undergoes various chemical reactions, including:
Oxidation: The terpenoid moiety can be oxidized to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed to release (S)-alpha-terpineol and glucose.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the glycosidic bond.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of (S)-alpha-terpineol.
Hydrolysis: (S)-alpha-terpineol and glucose.
Substitution: Substituted glucose derivatives.
Scientific Research Applications
(S)-alpha-Terpinyl glucoside has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of (S)-alpha-Terpinyl glucoside are primarily attributed to its ability to interact with cellular targets and modulate various biochemical pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, while its antioxidant properties are due to its ability to scavenge free radicals . The exact molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
(S)-alpha-Terpinyl glucoside can be compared with other glycoside compounds such as:
Arbutin: Known for its skin-lightening properties.
Steviol glycosides: Used as natural sweeteners with antioxidant properties.
2-O-alpha-D-glucopyranosyl-L-ascorbic acid: A stable form of vitamin C with enhanced bioavailability.
Uniqueness
This compound is unique due to its specific terpenoid moiety, which imparts distinct biological activities and potential therapeutic benefits. Its combination of antimicrobial and antioxidant properties makes it a valuable compound for various applications.
Properties
CAS No. |
114673-99-3 |
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Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10-,11+,12+,13-,14+,15-/m0/s1 |
InChI Key |
NZNWCYFBFHHMLM-MTWVNVMRSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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